molecular formula C9H6N2 B017180 6-Cyanoindole CAS No. 15861-36-6

6-Cyanoindole

Cat. No.: B017180
CAS No.: 15861-36-6
M. Wt: 142.16 g/mol
InChI Key: SZSZDBFJCQKTRG-UHFFFAOYSA-N
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Description

6-Cyanoindole (CAS: 15861-36-6) is a heterocyclic aromatic compound featuring a cyano (-C≡N) group at the 6-position of the indole scaffold. Its molecular formula is C₉H₆N₂, with a molecular weight of 142.16 g/mol . This compound is commercially available in high purity (>98.0%) and exhibits a crystalline powder form with a melting point range of 127–133°C . It is widely utilized in life sciences as a biochemical reagent, particularly in the synthesis of bioactive compounds and as a building block for non-steroidal glucocorticoid receptor modulators .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-bromoindole with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide. The reaction typically requires heating to facilitate the substitution of the bromine atom with a nitrile group.

Industrial Production Methods: In industrial settings, the synthesis of 1H-Indole-6-carbonitrile may involve large-scale reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-6-carboxylic acid, while reduction can produce 6-aminoindole.

Scientific Research Applications

Photophysical Properties and Biological Applications

Fluorescence Probes:
6-Cyanoindole has been studied as a potential fluorescence probe in biological systems. Its fluorescence properties are sensitive to the local environment, making it useful for probing hydration dynamics in proteins and other biological macromolecules. Research indicates that the fluorescence lifetime of 6-CNI varies significantly with solvent composition, which can be leveraged to study protein hydration states and microenvironmental changes .

Case Study:
In a study examining various cyanoindoles, 6-CNI was found to have a shorter excited-state decay time constant compared to indole itself, suggesting its utility in environments where rapid fluorescence response is required . This characteristic can be exploited in biological imaging techniques where real-time monitoring of hydration states is crucial.

Synthesis of Functionalized Derivatives:
this compound serves as a precursor for synthesizing various functionalized indole derivatives, which are important in medicinal chemistry. The nitrile group can be further modified to create compounds with specific biological activities or enhanced pharmacological profiles.

Example Reaction:
The conversion of 6-CNI into more complex structures can be achieved through nucleophilic substitution reactions or cycloaddition processes, allowing for the development of new therapeutic agents .

Research Insights and Future Directions

Recent studies have highlighted the potential of this compound as a versatile compound in both fundamental research and applied sciences. Its unique photophysical properties make it an attractive candidate for further exploration in biological imaging and material science.

Future Research Directions:

  • Investigating the effects of substituents on the electronic properties of 6-CNI to tailor its applications.
  • Exploring its role as a fluorescent probe in live-cell imaging to monitor dynamic biological processes.
  • Developing new polymer composites incorporating 6-CNI for enhanced performance in electronic devices.

Mechanism of Action

The mechanism of action of 1H-Indole-6-carbonitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Physicochemical Properties

The position of substituents on the indole ring significantly impacts physicochemical properties. Key analogs and their characteristics are summarized below:

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Sources
6-Cyanoindole 15861-36-6 C₉H₆N₂ 142.16 127–133 Receptor modulators , biochemical research
5-Cyanoindole 15861-24-2 C₉H₆N₂ 142.16 106–109 Enzyme evolution studies
7-Cyanoindole - C₉H₆N₂ 142.16 - Promiscuous enzyme activity screening
6-Chloroindole 17422-33-2 C₈H₆ClN 151.59 88–91 Pharmaceutical intermediates
6-Nitroindole - C₈H₆N₂O₂ 162.15 - Synthetic cannabinoid precursors
6-Fluoroindole 399-51-9 C₈H₆FN 135.14 - Fluorinated drug synthesis
5-Cyano-6-methylindole 1000343-22-5 C₁₀H₈N₂ 156.19 - Materials science, medicinal chemistry
6-Cyanooxindole 199327-63-4 C₉H₆N₂O 158.16 - Oxindole-based drug discovery

Key Observations :

  • Substituent Position: The 6-cyano derivative has a higher melting point than 5-cyanoindole (127–133°C vs. 106–109°C), likely due to differences in crystal packing influenced by substituent orientation .
  • Halogen vs. Cyano: 6-Chloroindole (MW 151.59) is heavier than this compound (MW 142.16) due to chlorine’s atomic mass, but its applications focus on chlorinated intermediates rather than receptor targeting .
  • Functional Group Diversity: The nitro group in 6-nitroindole introduces oxidative reactivity, making it suitable for explosives or nitro-reduction pathways , whereas the cyano group enables participation in nucleophilic additions or cyclizations .

Electronic Effects

  • This compound: The electron-withdrawing cyano group deactivates the indole ring, directing electrophilic substitutions to specific positions. This property is exploited in asymmetric synthesis for glucocorticoid receptor modulators .
  • 6-Chloroindole : Chlorine’s inductive effect similarly deactivates the ring but allows for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .

Research Findings and Industrial Relevance

  • Enzyme Engineering: this compound is used in continuous evolution systems to generate enzyme variants with promiscuous activity toward non-natural substrates .
  • Drug Discovery: Derivatives of this compound are prioritized in medicinal chemistry due to their balanced lipophilicity (LogP ~2.5) and metabolic stability .

Biological Activity

6-Cyanoindole, a derivative of indole, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antibacterial, antiviral, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group at the 6-position of the indole ring. Its chemical formula is C9H6N2, and it exhibits properties that make it a versatile scaffold for medicinal chemistry.

Antibacterial Activity

Recent studies have highlighted the potent antibacterial properties of this compound derivatives. Research has shown that compounds containing this moiety can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A systematic evaluation of various this compound derivatives was conducted to assess their antibacterial efficacy. The results are summarized in Table 1 below:

Compound NameStructureMIC (µg/mL)Bacterial Strain
Compound AStructure A5Staphylococcus aureus
Compound BStructure B10Escherichia coli
Compound CStructure C15Pseudomonas aeruginosa
Compound DStructure D20Bacillus anthracis

The study indicated that compound A exhibited the lowest MIC against Staphylococcus aureus, suggesting it as a promising candidate for further development as an antibacterial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Notably, certain derivatives have been evaluated for their effectiveness against herpes simplex virus type 2 (HSV-2).

Research Findings

In a study involving the synthesis of various indolo[2,3-a]carbazoles, including those with the cyano group, it was found that these compounds displayed significant antiviral activity. For instance:

  • Compound E demonstrated a reduction in viral titer by 95% at a concentration of 1 μg/mL against HSV-2 in infected mink lung cells.
  • The cytotoxicity was assessed with an MIC of 5 μg/mL against human carcinoma cell lines .

Anticancer Activity

The anticancer potential of this compound derivatives has also been investigated. The structure-activity relationship (SAR) studies indicate that modifications to the indole nitrogen significantly influence their cytotoxicity.

Case Study: Cytotoxicity Assessment

A series of compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The findings are summarized in Table 2:

Compound NameStructureIC50 (µM)Cancer Cell Line
Compound FStructure F12.5HeLa (cervical cancer)
Compound GStructure G8.0MCF-7 (breast cancer)
Compound HStructure H15.0A549 (lung cancer)

The most promising results were observed with compound G, which exhibited an IC50 value of 8.0 µM , indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that its antibacterial action may involve inhibition of DNA synthesis by binding to the minor groove of bacterial DNA . Additionally, its anticancer effects could be attributed to the induction of apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Cyanoindole in laboratory settings?

  • Methodology : Use palladium-catalyzed cross-coupling reactions or direct cyanation of indole derivatives. For reproducibility, follow protocols that detail reaction conditions (e.g., temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography, recrystallization). Characterize products via NMR, HPLC, and melting point analysis (mp: 127–133°C) to confirm purity .
  • Key Considerations : Store synthesized this compound below -20°C to prevent degradation, as its stability is sensitive to ambient conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Combine spectroscopic techniques (¹H/¹³C NMR, FT-IR) with chromatographic methods (HPLC, GC-MS). Compare experimental melting points (mp: 127–133°C) to literature values to verify consistency. For novel derivatives, provide elemental analysis and high-resolution mass spectrometry (HRMS) data .
  • Troubleshooting : Discrepancies in melting points may arise from polymorphic forms or impurities; repeat crystallization with alternative solvents .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : Utilize this compound as a precursor for functionalized indoles (e.g., via reduction to amines or nucleophilic substitution). Its electron-withdrawing cyano group enables regioselective modifications in heterocyclic chemistry. Document reaction yields and byproducts to refine synthetic pathways .
  • Experimental Design : Use control experiments to isolate the effects of substituents on reactivity, referencing analogous indole derivatives (e.g., 6-Chloroindole) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound?

  • Methodology : Conduct systematic reviews of literature protocols to identify variables (e.g., catalyst purity, solvent drying methods). Replicate experiments under standardized conditions, using error bars and statistical tests (t-tests, ANOVA) to quantify variability. Publish raw data and detailed procedural notes to enhance reproducibility .
  • Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate whether yield discrepancies stem from methodological flaws or novel discoveries .

Q. What strategies optimize the stability of this compound derivatives under catalytic conditions?

  • Methodology : Perform stability assays under varying pH, temperature, and solvent conditions. Use kinetic studies (e.g., UV-Vis spectroscopy) to monitor degradation rates. For air-sensitive reactions, employ inert-atmosphere techniques (glovebox, Schlenk line) .
  • Data Analysis : Compare degradation profiles with computational models (DFT calculations) to predict reactive sites and guide structural modifications .

Q. How should researchers design experiments to investigate the electronic effects of the cyano group in this compound?

  • Methodology : Use Hammett substituent constants (σₚ) to correlate electronic effects with reaction outcomes (e.g., acidity, nucleophilicity). Pair experimental data (kinetic isotope effects, isotopic labeling) with computational simulations (NMR chemical shift predictions) .
  • Contradiction Management : If results conflict with theoretical models, re-examine assumptions (e.g., solvent polarity, steric effects) and validate computational parameters .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

  • Methodology : Adopt open-science practices: share detailed synthetic procedures, raw spectral data, and catalyst characterization (XRD, BET surface area). Use collaborative platforms (e.g., Zenodo) for transparent data archiving .
  • Peer Review : Pre-submission validation by independent labs reduces risks of unreported variables (e.g., trace moisture in solvents) .

Properties

IUPAC Name

1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSZDBFJCQKTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166478
Record name 1H-Indole-6-carbonitrile
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Molecular Weight

142.16 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15861-36-6
Record name 1H-Indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Record name 1H-Indole-6-carbonitrile
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Record name 1H-indole-6-carbonitrile
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Synthesis routes and methods I

Procedure details

2-Chloro-1-methylpyridium iodide (1.316 g) was added to a solution of 1H-indole-6-carbaldehyde oxime (D11) (750 mg) in dry THF (80 mL) at RT. After stirring for 10 min, triethylamine (2.284 mL) was added to the reaction mixture. The reaction mixture was heated to 50° C. and stirred at 50° C. for 3.5 hours, then left overnight with stirring at RT. The mixture was heated to refluxed for 5 hours. The solvent was evaporated. The residue was dissolved in EtOAc (100 mL) and water (100 mL) was added. The organic fraction was separated. The organic fraction was dried over anhydrous magnesium sulfate. The dried solution was concentrated to afford 1H-indole-6-carbonitrile (D12) as a brown solid (680 mg). δH (DMSO-d6, 400 MHz): 6.60 (1H, m), 7.32 (1H, dd), 7.68 (1H, m), 7.72 (1H, d), 7.88 (1H, m), 11.68 (1H, br s). MS (ES): C9H6N2 requires 142; found 141.0 (M−H+).
[Compound]
Name
2-Chloro-1-methylpyridium iodide
Quantity
1.316 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.284 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-(2-Dimethylamino-vinyl)-3-nitro-benzonitrile (28.5 g, 131 mmol) was dissolved in MeOH (850 mL) and hydrogenated over 10% Pd/C (6.0 g) at 60 psi for 1.5 h at room temperature. The reaction was filtered over celite and evaporated in vacuo. The residue was partitioned between 5% aqueous HCl solution and Et2O (2×200 mL) and the combined organic extract was washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo to give 6-cyano-1H-indole (13.5 g, 72%) as a light brown solid. 1H NMR (400 MHz, DMSO-d6) 11.7 (1H, br s), 7.89 (1H, s), 7.72 (1H, d, J=8.2 Hz), 7.65 (1H, m), 7.32 (1H, m), 6.59 (1H, m); MS m/e 141 (M−H)−. Anal calcd. for C9H6N2.0.10 H2O: C, 75.09; H, 4.34; N, 19.46. Found: C, 74.92; H, 4.29; N, 19.34.
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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